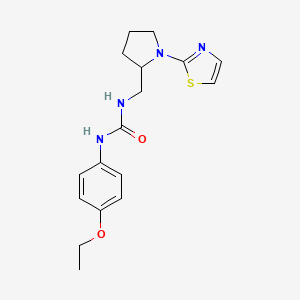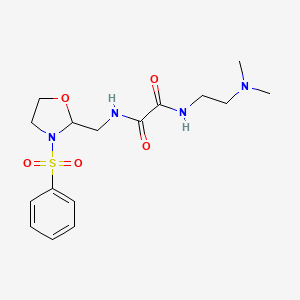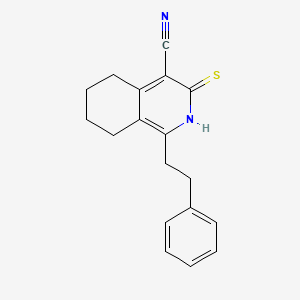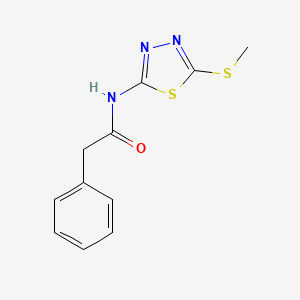
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as ETPU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Enzyme Inhibition and Anticancer Properties
Research into urea derivatives, including compounds similar to 1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, has shown significant promise in the fields of enzyme inhibition and cancer treatment. A study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and evaluated their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. These compounds displayed varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications. Additionally, one new compound demonstrated in vitro anticancer activity against a prostate cancer cell line, highlighting the potential of these derivatives in oncology research Mustafa, S., Perveen, S., & Khan, A. (2014).
Antimicrobial Activity
Another angle of research has focused on the synthesis of thiazoles and their derivatives for antimicrobial applications. Wardkhan et al. (2008) investigated the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to produce compounds tested for antimicrobial activity against bacterial and fungal strains. This study contributes to the understanding of how structural modifications of thiazole derivatives can influence their antimicrobial efficacy, laying groundwork for future antibiotic development Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-15-7-5-13(6-8-15)20-16(22)19-12-14-4-3-10-21(14)17-18-9-11-24-17/h5-9,11,14H,2-4,10,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHAQOQYCKWYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)


![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)
![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)
![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)